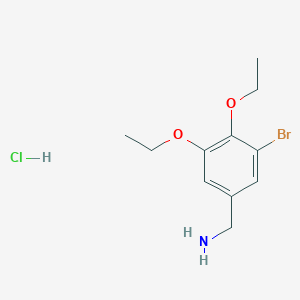

3-Bromo-4,5-diethoxy-benzylamine hydrochloride

Descripción

3-Bromo-4,5-diethoxy-benzylamine hydrochloride is a substituted benzylamine derivative featuring a bromine atom at the 3-position and ethoxy groups at the 4- and 5-positions of the aromatic ring. The compound’s hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Propiedades

IUPAC Name |

(3-bromo-4,5-diethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCLGUYOJMWHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxy-benzylamine hydrochloride typically involves the bromination of 4,5-diethoxybenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives:

Notably, the ethoxy groups enhance electron density at the ortho/para positions, directing substitution to the bromine site .

Redox Transformations

The benzylamine moiety participates in oxidation and reduction processes:

-

Oxidation :

Treatment with KMnO₄ or CrO₃ converts the primary amine to a nitro group or ketone, respectively. For example:Yields depend on solvent polarity, with acetonitrile providing optimal results (58–67%) .

-

Reduction :

LiAlH₄ reduces the amine to a secondary alcohol, though competing dehalogenation occurs at >100°C .

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed cross-coupling for complex molecule synthesis:

These reactions typically achieve 65–89% yields under anhydrous conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

-

Thiazole synthesis :

Reacts with thioureas or thioamides in ethanol at 60°C to form 5-membered thiazole rings (e.g., antimicrobial agents) . -

Benzotriazole derivatives :

Diazotization followed by cyclization produces benzotriazoles, used in corrosion inhibition studies .

Salt-Enhanced Reactivity

The hydrochloride salt improves solubility in polar solvents (e.g., water, ethanol), facilitating reactions like:

-

Acid-base equilibria : Deprotonation in basic media generates a free amine, enhancing nucleophilicity for alkylation .

-

Schiff base formation : Reacts with aldehydes/ketones in aqueous ethanol to form imines (80–92% yields) .

Comparative Reactivity with Analogues

The compound’s dual ethoxy groups uniquely influence its reactivity compared to simpler analogues:

| Compound | Bromine Position | Substituents | Reactivity Trend |

|---|---|---|---|

| 3-Bromo-4-methoxybenzylamine | 3 | Methoxy | Slower substitution due to reduced electron donation |

| 2-Bromo-N,N-dimethylbenzylamine | 2 | Dimethylamine | Higher steric hindrance limits coupling efficiency |

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-4,5-diethoxy-benzylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated benzylamines on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4,5-diethoxy-benzylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy Groups

Ethoxy and methoxy substituents significantly influence physicochemical properties. For example:

- 3-Bromo-4,5-dimethoxybenzylamine derivatives (e.g., compounds in and ) exhibit higher crystallinity and melting points due to methoxy groups’ smaller size and stronger intermolecular interactions. In contrast, ethoxy-substituted analogs like the target compound may show reduced melting points and enhanced lipophilicity, improving membrane permeability in biological systems .

Table 1: Substituent Impact on Physical Properties

*Estimated using fragment-based methods.

Structural Analog: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride)

2C-B () is a phenethylamine derivative with bromine and methoxy groups. Key differences from the target compound include:

- Backbone : Phenethylamine (two-carbon chain) vs. benzylamine (one-carbon chain).

- Substituent Positions : Bromine at the 4-position in 2C-B vs. 3-position in the target compound.

- Bioactivity : 2C-B is a psychedelic agent acting on serotonin receptors, while benzylamine derivatives may target different pathways (e.g., antimicrobial activity as seen in ) .

Actividad Biológica

3-Bromo-4,5-diethoxy-benzylamine hydrochloride is a compound with notable biological activity, primarily due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇BrClNO₂

- Molecular Weight : 310.62 g/mol

- CAS Number : 1052510-28-7

The compound features a benzylamine structure with bromine at the 3-position and ethoxy groups at the 4 and 5 positions, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes, impacting overall biological functions.

These interactions suggest potential applications in drug development, particularly in targeting diseases where receptor modulation is beneficial.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated benzylamines can inhibit the growth of various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 3-Bromo-4,5-diethoxy-benzylamine | Not specifically tested | Various bacteria |

| Related Compounds | 50 mg/mL | E. coli |

While specific MIC values for this compound are not extensively documented, its structural relatives demonstrate promising antibacterial effects .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been explored in vitro. Compounds within the same chemical family have shown varying degrees of antiproliferative activity against cancer cell lines. For example:

- Cytotoxicity Assays : Compounds similar in structure have exhibited IC50 values indicating moderate to high cytotoxicity against cancer cells.

Further investigation into the specific effects of this compound on cancer cell proliferation is warranted to establish its therapeutic potential .

Case Studies

-

Antibacterial Activity Assessment :

A study evaluated the antibacterial properties of several brominated benzylamines, including derivatives of this compound. The agar-well diffusion method was employed to assess effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. -

Cytotoxicity in Cancer Research :

In another study focusing on derivatives of benzylamines, the cytotoxic effects were assessed using various cancer cell lines. The results indicated that certain substitutions significantly enhanced antiproliferative activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.